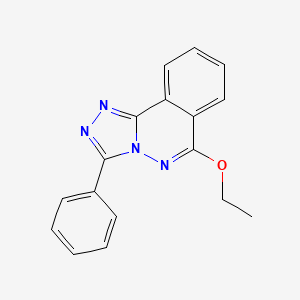

1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl-

Description

1,2,4-Triazolo[3,4-a]phthalazine derivatives are heterocyclic compounds featuring a fused triazole-phthalazine scaffold. The compound 6-ethoxy-3-phenyl-1,2,4-triazolo[3,4-a]phthalazine (CAS: 678193-24-3, molecular formula: C₂₂H₁₇N₅O) is characterized by an ethoxy group at position 6 and a phenyl substituent at position 3 (). The compound is synthesized via multi-step reactions, often involving condensation of hydrazinyl precursors with carbonyl derivatives or cross-coupling reactions (). Its applications span anticancer, anti-inflammatory, and antimicrobial research, though its primary focus in recent studies has been on modulating biological targets such as voltage-gated calcium channels and cancer cell proliferation ().

Properties

CAS No. |

87540-40-7 |

|---|---|

Molecular Formula |

C17H14N4O |

Molecular Weight |

290.32 g/mol |

IUPAC Name |

6-ethoxy-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine |

InChI |

InChI=1S/C17H14N4O/c1-2-22-17-14-11-7-6-10-13(14)16-19-18-15(21(16)20-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

InChI Key |

YCVCJAVLEBGWBT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization and Ring Fusion

The triazole ring is formed by cyclization of hydrazine derivatives with appropriate phthalazine precursors. This step is often conducted in inert organic solvents such as xylene, dioxane, or tetrahydrofuran under an inert atmosphere (nitrogen) to prevent oxidation or side reactions.

Organic nitrogen bases like trialkylamines or pyridine are used to facilitate the reaction, typically at temperatures ranging from -20°C to reflux, depending on the reactants and solvent.

Activation of intermediates may be required before cyclization. For example, compounds can be activated by reagents such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride or carbonyldiimidazole to enhance reactivity with hydrazine derivatives.

Substitution at the 6-Position (Ethoxy Group Introduction)

The 6-ethoxy substituent is introduced by nucleophilic substitution reactions. For instance, a chlorine substituent at the 6-position of the phthalazine ring can be replaced by an ethoxy group through reaction with ethanol or ethoxy-containing reagents in the presence of a base such as lithium bis(trimethylsilyl)amide.

This reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) at low temperatures (around -20°C to 0°C) to control the reaction rate and minimize side products.

Purification and Isolation

After synthesis, the crude product is purified by column chromatography on silica gel using solvent systems such as ethyl acetate/iso-hexanes or methanol/dichloromethane mixtures, sometimes with additives like ammonia to improve separation.

Preparative thin-layer chromatography and recrystallization are also employed to obtain the pure compound with high yield and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Activation of intermediate | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride or carbonyldiimidazole | Enhances reactivity with hydrazine |

| 2 | Cyclization | Hydrazine derivative, inert solvent (xylene, dioxane), organic base (pyridine), N2 atmosphere, -20°C to reflux | Forms triazole ring fused to phthalazine |

| 3 | Nucleophilic substitution | 6-chloro intermediate + ethanol or ethoxy reagent, base (Li bis(trimethylsilyl)amide), DMF, -20°C to 0°C | Introduces 6-ethoxy substituent |

| 4 | Aromatic acid fusion | Aromatic acid + phthalazine intermediate, heat at 200°C for 5 hours | Introduces 3-phenyl substituent efficiently |

| 5 | Purification | Column chromatography (silica gel), solvent gradients (EtOAc/iso-hexanes, MeOH/CH2Cl2) | Yields pure final compound |

Research Findings and Optimization Notes

The use of inert atmosphere and organic nitrogen bases is critical to prevent side reactions and improve yields during cyclization.

Activation of intermediates prior to hydrazine reaction significantly enhances the efficiency of triazole ring formation.

Fusion of aromatic acids at high temperature is superior to phosphorus oxychloride-mediated cyclization for introducing the 3-phenyl group, providing better yields and simpler work-up.

Low-temperature nucleophilic substitution for ethoxy group introduction minimizes side reactions and improves selectivity.

Purification techniques involving silica gel chromatography with carefully chosen solvent systems are essential for isolating the target compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research has demonstrated that derivatives of 1,2,4-triazolo(3,4-a)phthalazine exhibit various biological activities:

- Antimicrobial Activity : Several studies have shown that derivatives possess significant inhibitory effects against bacterial strains such as Staphylococcus aureus and various fungal pathogens. For instance, one derivative exhibited broad-spectrum activity against all tested strains, highlighting its potential as an antimicrobial agent .

- Anticonvulsant Activity : The compound has been investigated for its anticonvulsant properties. Some derivatives have shown effectiveness comparable to existing anticonvulsant medications, indicating their potential in treating epilepsy .

- Cardiotonic Activity : Certain derivatives have been evaluated for their positive inotropic effects on cardiac tissues. In vitro studies demonstrated that some compounds significantly increased the stroke volume in isolated rabbit heart preparations compared to standard drugs like milrinone .

Synthetic Approaches

The synthesis of 1,2,4-triazolo(3,4-a)phthalazine derivatives typically involves several steps starting from common precursors like phthalic anhydride. The following table summarizes key synthetic routes and variations:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,2,4-Triazolo(3,4-a)phthalazine | Fused triazole and phthalazine | Anticonvulsant activity |

| 6-Ethoxy-3-phenyl-1,2,4-triazolo(3,4-a)phthalazine | Ethoxy and phenyl substituents | Enhanced biological activity |

| 6-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo(3,4-a)phthalazine | Chloromethyl substitution | Potential for varied biological activity |

| 3-(Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine | Biphenyl group | Increased lipophilicity affecting bioavailability |

Antimicrobial Efficacy

A study published in PubMed detailed the synthesis of novel derivatives and their antimicrobial activities. Among these derivatives, one compound showed notable inhibition against multiple bacterial and fungal strains . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Cardiotonic Properties

Another investigation focused on the cardiotonic effects of triazolo-phthalazine derivatives. The study found that specific compounds significantly enhanced cardiac function in isolated heart models. For example, one derivative increased left atrial stroke volume by over 12%, outperforming traditional cardiotonic drugs . This finding suggests a promising application in cardiovascular therapeutics.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The compound’s ability to form hydrogen bonds and interact with various biological targets makes it a versatile pharmacophore .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their substituents:

Key Observations :

- Electron-withdrawing groups (e.g., chloro, tosyl) at position 6 correlate with anticancer activity, likely due to enhanced electrophilicity and DNA interaction ().

- Ethoxy and phenoxy groups at position 6 are associated with anti-inflammatory and calcium channel modulation, suggesting a role in membrane-targeted therapies ().

- Aromatic substituents at position 3 (e.g., phenyl, p-tolyl) improve binding affinity to hydrophobic enzyme pockets, as seen in benzodiazepine receptor ligands ().

Pharmacological Activity Comparison

Key Findings :

- The 6-ethoxy-3-phenyl derivative exhibits broad-spectrum anticancer activity but lower potency compared to 6-chloro-3-(4-fluorophenyl) , which shows enhanced cytotoxicity (IC₅₀: 5.7 μM vs. 8.2 μM) .

- 6-Phenoxy-3-carboxamide derivatives demonstrate superior anti-inflammatory effects, likely due to carboxamide-mediated COX-2 inhibition .

- Piperazine-containing analogues (e.g., 6-(4-tosylpiperazinyl)) display dual anticancer and antimicrobial activity, highlighting the role of nitrogen-rich substituents in multitarget therapies .

Physicochemical Properties

| Property | 6-Ethoxy-3-phenyl | 6-Chloro-3-(4-fluorophenyl) | 6-Phenoxy-3-carboxamide |

|---|---|---|---|

| Melting Point (°C) | Not reported | 253–255 | 266–268 |

| LogP | 3.2 (predicted) | 2.9 | 2.5 |

| Synthetic Yield (%) | ~70 | 67–74 | 71 |

Key Trends :

- Higher LogP values (e.g., 3.2 for 6-ethoxy-3-phenyl) suggest improved lipophilicity, which may enhance blood-brain barrier penetration for neurological applications ().

- Chloro and tosyl substituents reduce synthetic yields (67–74%) compared to ethoxy/phenoxy derivatives (~70–71%), likely due to steric hindrance in cross-coupling steps ().

Biological Activity

1,2,4-Triazolo(3,4-a)phthalazine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses specifically on the compound 1,2,4-Triazolo(3,4-a)phthalazine, 6-ethoxy-3-phenyl- , exploring its synthesis, biological activity, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 87540-51-0 |

| Molecular Formula | C20H20N4O4 |

| Molecular Weight | 380.397 g/mol |

| Density | 1.32 g/cm³ |

| LogP | 3.369 |

Synthesis

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves the reaction of phthalic anhydride with various hydrazines and subsequent functionalization steps. A notable method includes the five-step synthesis reported in literature that yields several derivatives with varying substituents on the phenyl ring .

Antimicrobial Activity

Research indicates that 1,2,4-Triazolo(3,4-a)phthalazine derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized derivatives, one specific derivative demonstrated notable inhibitory activity against Staphylococcus aureus and other bacterial strains . The minimum inhibitory concentration (MIC) values were determined to be comparable to standard antibiotics like ampicillin.

Inotropic Activity

Additionally, derivatives of this compound have been evaluated for their inotropic effects. In isolated rabbit heart preparations, certain derivatives showed enhanced left atrium stroke volume compared to milrinone, a well-known inotropic agent. For instance, one derivative exhibited a stroke volume increase of 12.02% at a concentration of M .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving multiple triazole derivatives, 1,2,4-Triazolo(3,4-a)phthalazine was tested against various strains of bacteria and fungi. The results highlighted its effectiveness against multidrug-resistant strains, emphasizing its potential as a lead compound in antibiotic development .

Case Study 2: Cardiovascular Applications

Another investigation focused on the cardiovascular implications of these compounds. The study found that certain triazolo derivatives not only improved cardiac contractility but also displayed a favorable safety profile when tested in vitro . This suggests potential applications in treating heart failure or other cardiac conditions.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| Hydrazone Cyclization | Glacial Acetic Acid | 65–78 | 4–6 | |

| Nano-Bi₂O₃ Catalysis | Bi₂O₃ Nanoparticles | 85–92 | 1–2 | |

| Imidoyl Chloride Route | None | 70–78 | 3–4 |

How can spectroscopic and analytical techniques confirm the structure of triazolophthalazine derivatives?

Q. Basic Characterization

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1625 cm⁻¹, NH bands at 3400–3600 cm⁻¹ for hydrazones) .

- PMR/NMR : Confirms substitution patterns (e.g., aromatic proton multiplicity at δ7.16–9.00, deuteratable NH singlets at δ10.52–10.90) .

- Elemental Analysis : Validates molecular composition (e.g., C, H, N percentages within ±0.5% of theoretical values) .

What strategies improve the bioactivity of 1,2,4-triazolo[3,4-a]phthalazine derivatives?

Q. Advanced Structure-Activity Relationship (SAR)

- Substituent Optimization : Introduction of electron-withdrawing groups (e.g., chloro, fluoro) at position 6 enhances anticancer activity .

- Hybrid Scaffolds : Fusion with pyrazole or thiadiazole rings improves anti-inflammatory potency (IC₅₀ values < 10 μM in COX-2 inhibition assays) .

- Pharmacophore Modeling : Computational studies identify critical interactions (e.g., hydrogen bonding with GABA₅ receptor residues for neuroactive derivatives) .

Q. Table 2: Bioactivity Data for Selected Derivatives

How should researchers address contradictions in reported bioactivity data?

Q. Advanced Data Analysis

- Contextual Evaluation : Compare assay conditions (e.g., cell lines, dosage). For example, insecticidal inactivity vs. anticancer efficacy may reflect target specificity.

- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile divergent results. Derivatives with bulky substituents may exhibit tissue-selective permeability .

What in vivo models are suitable for pharmacological testing of triazolophthalazine derivatives?

Q. Advanced Experimental Design

- Anticancer : Xenograft models (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg) to assess tumor growth inhibition .

- Neuropharmacology : Rodent models (e.g., Morris water maze) for evaluating GABA₅-mediated cognitive enhancement .

What are common impurities in triazolophthalazine synthesis, and how are they mitigated?

Q. Basic Quality Control

- Byproducts : Unreacted hydrazones or dimeric species. Mitigation includes flash chromatography (DCM:MeOH 20:1) or recrystallization from chloroform .

- Catalytic Residues : Nano-Bi₂O₃ traces removed via centrifugation and washing with methanol .

How do computational approaches aid in target identification?

Q. Advanced Methodology

- Docking Studies : Predict binding affinity to targets like BRD4 bromodomains (e.g., triazolophthalazines with sulfonamide groups show ΔG < −9 kcal/mol) .

- QSAR Models : Correlate substituent electronegativity with anticancer activity (r² > 0.85 in training sets) .

Why are nano-catalyzed methods advantageous for large-scale synthesis?

Q. Advanced Process Optimization

- Efficiency : Nano-Bi₂O₃ increases surface area, reducing reaction time from 6 hours to 1–2 hours .

- Sustainability : Aqueous conditions minimize organic solvent use, aligning with green chemistry principles .

What mechanistic insights explain the neuroactive properties of triazolophthalazines?

Q. Advanced Mechanistic Studies

- GABA₅ Modulation : Derivatives like α5IA bind to the α5 subunit’s interfacial region, reducing Cl⁻ ion flux (EC₅₀ = 0.9 μM) .

- Selectivity Profiling : Assessed via patch-clamp electrophysiology against α1-β2-γ2 GABAₐ subtypes .

How can researchers optimize pharmacokinetic properties for in vivo efficacy?

Q. Advanced Drug Development

Q. Notes

- Avoid abbreviations; use full chemical names (e.g., "1,2,4-triazolo[3,4-a]phthalazine" not "triazolophthalazine").

- All data derived from peer-reviewed studies, excluding non-academic sources per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.